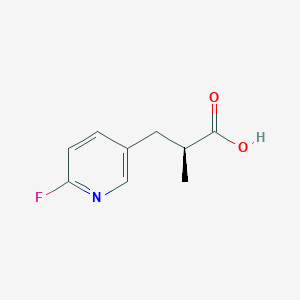![molecular formula C24H30N2O5 B2441833 3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-39-7](/img/structure/B2441833.png)
3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of three ethoxy groups attached to a benzene ring, along with a pyrrolidinone moiety and a methyl-substituted phenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
The synthesis of 3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with an amine, such as 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline, to form the benzamide core.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring. This step may involve the use of reagents like acetic anhydride or other cyclizing agents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and scalability, including the use of automated reactors and continuous flow processes.
化学反应分析
3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: The ethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties.
科学研究应用
3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound’s potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, are investigated in preclinical studies. It may also be used as a tool compound to study disease mechanisms and drug action.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:
3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: This compound differs by having methoxy groups instead of ethoxy groups, which may affect its chemical reactivity and biological activity.
3,4,5-triethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: This compound lacks the methyl group on the phenyl ring, which may influence its binding affinity to molecular targets and overall potency.
3,4,5-triethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: This compound has a different substitution pattern on the phenyl ring, which can alter its chemical and biological properties.
属性
IUPAC Name |
3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-5-29-20-14-17(15-21(30-6-2)23(20)31-7-3)24(28)25-18-10-11-19(16(4)13-18)26-12-8-9-22(26)27/h10-11,13-15H,5-9,12H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBIDTQGAVFLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
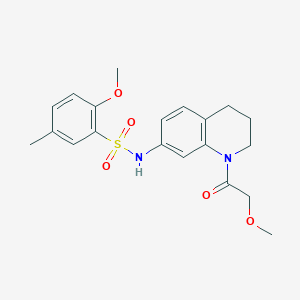
![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2441751.png)
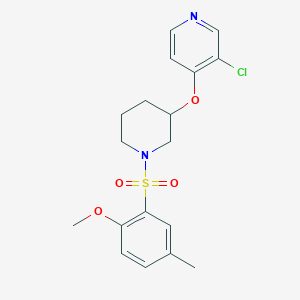
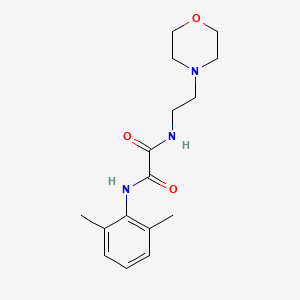
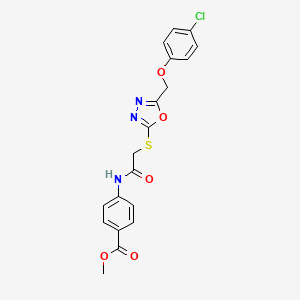
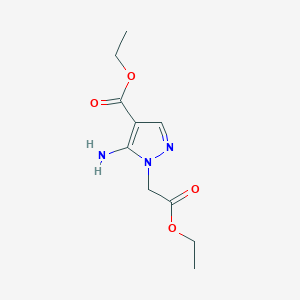
![4-(dipropylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2441758.png)
![4-chloro-N-[2-(propan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2441759.png)
![2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2441762.png)
![N-[[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide](/img/structure/B2441763.png)
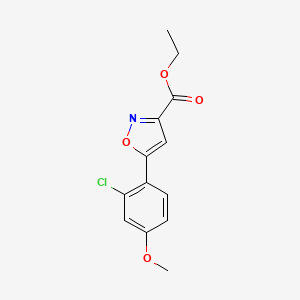
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2441768.png)
![(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2441769.png)
